molecular formula C21H33NO3 B8593949 Methyl 4-(dodecylcarbamoyl)benzoate CAS No. 89684-80-0

Methyl 4-(dodecylcarbamoyl)benzoate

Cat. No.: B8593949
CAS No.: 89684-80-0
M. Wt: 347.5 g/mol
InChI Key: KIUCHJWIVDMSFY-UHFFFAOYSA-N
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Description

Methyl 4-(dodecylcarbamoyl)benzoate is an ester derivative of benzoic acid featuring a methyl ester group at the para position of the benzene ring and a dodecylcarbamoyl (-CONHC₁₂H₂₅) substituent.

Properties

CAS No.

89684-80-0

Molecular Formula

C21H33NO3

Molecular Weight

347.5 g/mol

IUPAC Name

methyl 4-(dodecylcarbamoyl)benzoate

InChI

InChI=1S/C21H33NO3/c1-3-4-5-6-7-8-9-10-11-12-17-22-20(23)18-13-15-19(16-14-18)21(24)25-2/h13-16H,3-12,17H2,1-2H3,(H,22,23)

InChI Key

KIUCHJWIVDMSFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-(dodecylcarbamoyl)benzoate with analogous compounds from the evidence, focusing on substituent effects, synthesis, and properties.

Key Observations :

  • Bulky substituents (e.g., dicyano groups in 9a) reduce yields (82%) due to steric hindrance . In contrast, simpler substituents (e.g., chloropyridyl in 10) achieve higher yields (94%) under milder conditions .
Physicochemical Properties
Compound Name (Reference) Physical State Solubility (Inferred) Functional Group Impact
Methyl 4-[2,4-diaminopyrido[2,3-d]pyrimidin-5-yl)ethyl]benzoate (12) White powder Moderate in polar solvents Amino groups enhance hydrophilicity
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) Yellow solid Low in water Bromine increases molecular weight and lipophilicity
Hypothetical: this compound Likely waxy solid High in nonpolar solvents Dodecyl chain dominates solubility profile

Key Observations :

  • The dodecylcarbamoyl group would drastically increase lipophilicity compared to aromatic or heterocyclic substituents (e.g., C2’s bromophenyl group) . This makes the compound more suitable for lipid-based formulations or surfactant applications.
  • Amino or cyano substituents (e.g., in 12 or 9a) improve water solubility, whereas the dodecyl chain would necessitate organic solvents for handling .
Stability and Reactivity
  • Hydrolytic Stability: Methyl benzoate derivatives with electron-withdrawing groups (e.g., cyano in 9a) resist hydrolysis better than those with electron-donating groups. The dodecylcarbamoyl group, being an amide, may exhibit stability under acidic/basic conditions but could undergo enzymatic cleavage in biological systems .

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